molecular formula C12H18N2O B1488830 4-(3-Ethoxyphenyl)pyrrolidin-3-amine CAS No. 2098057-76-0

4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Cat. No. B1488830
CAS RN: 2098057-76-0
M. Wt: 206.28 g/mol
InChI Key: NBRKGCXYEGOJKJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “4-(3-Ethoxyphenyl)pyrrolidin-3-amine”, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . This process can be achieved through various synthetic strategies, including the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-(3-Ethoxyphenyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring . This ring is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving “4-(3-Ethoxyphenyl)pyrrolidin-3-amine” are likely to be similar to those of other pyrrolidine compounds . These reactions often involve the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Bioactivities of Tetramic Acid Derivatives

The study by Liu et al. (2014) explored the potential bioactivities of 4-amino tetramic acid derivatives, including 4-(3-Ethoxyphenyl)pyrrolidin-3-amine. Their research found that certain compounds in this category demonstrated good herbicidal activity against Arabidopsis thaliana and fungicidal activity against Pythium sp.

Pyrrole and Pyrrole Derivatives in Chemistry

Pyrrole derivatives, like 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, are crucial in biological molecules such as heme and chlorophyll. As noted by Anderson and Liu (2000), pyrrole systems have extensive applications, including as intermediates, wetting agents, and solvents, owing to their unique chemical properties.

Enantioselective Michael Reactions

Revial et al. (2000) discussed the use of pyrrolidine derivatives in enantioselective Michael reactions, highlighting their role in synthesizing complex chemical structures such as trans, trans-2,4-disubstituted pyrrolidine-3-carboxylates.

Organocatalysts in Asymmetric Reactions

Zlotin (2015) reviewed the use of 4-hydroxyproline-derived amino acids and amino amides, similar to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, as organocatalysts in asymmetric reactions. These catalysts are important for green chemistry and technology applications.

Synthesis of Novel Pyridinones

Patel et al. (2010) detailed the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, highlighting the chemical versatility and potential applications of compounds structurally related to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine.

Synthesis of Quinolone Antibacterials

The work by Schroeder et al. (1992) on synthesizing various 3-(1-aminoethyl)pyrrolidines, including structures similar to 4-(3-Ethoxyphenyl)pyrrolidin-3-amine, shows its importance in developing quinolone antibacterial agents.

Synthesis and Ring-Opening of Pyrrolidine-2-Carboxylates

Shimizu et al. (2010) conducted research on the synthesis and ring-opening reactions of 4-(tributylstannyl)pyrrolidine-2-carboxylates, which are related to the chemical structure of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine and have potential applications in organic synthesis.

Synthesis of Iminosugars

Bacho et al. (2020) explored the synthesis of pyrrolidine-based iminosugars, demonstrating the potential of 4-(3-Ethoxyphenyl)pyrrolidin-3-amine derivatives in medicinal chemistry, particularly as alpha-glucosidase inhibitors.

properties

IUPAC Name

4-(3-ethoxyphenyl)pyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-2-15-10-5-3-4-9(6-10)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRKGCXYEGOJKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Ethoxyphenyl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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